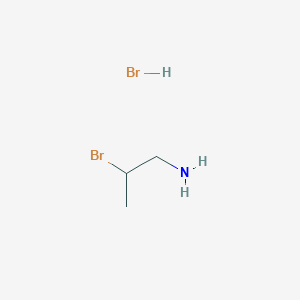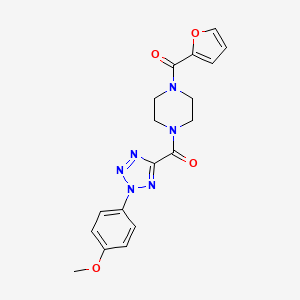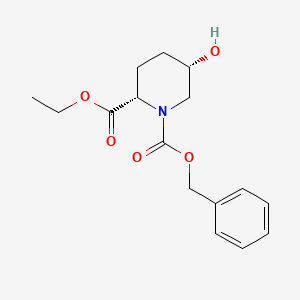
(4-((4-(Tert-butyl)phenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a quinoline derivative with a morpholino group and a sulfonyl group attached. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . The morpholino group is a common feature in bioactive molecules and can influence the molecule’s solubility and binding affinity . The sulfonyl group is a strong electron-withdrawing group and can affect the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, a sulfonyl group attached to the phenyl ring, and a morpholino group attached to the quinoline . The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The quinoline core might undergo electrophilic substitution reactions, while the sulfonyl group could potentially be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and morpholino groups might increase the compound’s polarity and potentially its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound shares structural motifs with various synthesized compounds explored for their potential in different applications. For example, the synthesis and property investigation of novel sulfonated poly(ether ether ketone) polymers for fuel cell applications highlights the importance of specific functional groups in enhancing membrane properties for energy applications (Hongtao Li et al., 2009). Similarly, compounds with morpholino groups and specific phenyl substitutions have been synthesized and characterized, demonstrating significant antitumor activities (Zhi-hua Tang & W. Fu, 2018), indicating the potential of such structures in medicinal chemistry.
Antioxidant and Antitumor Properties
Research into derivatives of similar structures has shown promising antioxidant properties. The synthesis of compounds with specific phenolic and hydroxyl groups has been shown to result in significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases (Yasin Çetinkaya et al., 2012). Moreover, compounds with morpholino and specific phenyl substitutions have demonstrated antitumor activities, highlighting the therapeutic potential of such molecules (S. Benaka Prasad et al., 2018).
Chemical Properties and Catalytic Activities
Studies on related compounds have explored their chemical properties, including their roles as catalysts in oxidation reactions. For instance, the oxidation of phenols using tert-butyl hydroperoxide in the presence of metalloporphyrins has been studied, shedding light on potential applications in organic synthesis and industrial processes (Yasemin Çimen Mutlu et al., 2019).
Novel Fluorophores and Labeling Reagents
The development of novel fluorophores based on quinoline derivatives for applications in biomedical analysis is another area of interest. Such compounds have been utilized as fluorescent labeling reagents, demonstrating the versatility of quinoline-based structures in analytical chemistry (Junzo Hirano et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-24(2,3)16-4-7-18(8-5-16)32(29,30)22-19-14-17(25)6-9-21(19)26-15-20(22)23(28)27-10-12-31-13-11-27/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLLMAWOEXRXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-(Tert-butyl)phenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2615453.png)
![N-(2-ethoxybenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2615455.png)


![1-[4-(2-Hydroxyethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-1-yl]prop-2-en-1-one](/img/structure/B2615460.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2615463.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2615464.png)
![Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2615466.png)

![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)

